molecular formula C17H28OSi B14229894 tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane CAS No. 768361-50-8

tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane

Katalognummer: B14229894
CAS-Nummer: 768361-50-8
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: QJICNSZQHSUEOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is a chemical compound known for its unique structure and properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane typically involves the reaction of tert-butyl(dimethyl)silane with 2-methylidene-4-phenylbutanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce silane derivatives .

Wirkmechanismus

The mechanism of action of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with other reactive intermediates and catalysts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl(dimethyl)(2-phenoxyethoxy)silane
  • tert-Butyl(dimethyl)(4-methyl-pent-4-enyloxy)silane
  • tert-Butyl(dimethyl)(2,4-pentadienyloxy)silane

Uniqueness

tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

768361-50-8

Molekularformel

C17H28OSi

Molekulargewicht

276.5 g/mol

IUPAC-Name

tert-butyl-dimethyl-(2-methylidene-4-phenylbutoxy)silane

InChI

InChI=1S/C17H28OSi/c1-15(12-13-16-10-8-7-9-11-16)14-18-19(5,6)17(2,3)4/h7-11H,1,12-14H2,2-6H3

InChI-Schlüssel

QJICNSZQHSUEOY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC(=C)CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.